molecular formula C8H7NO3 B1500523 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid CAS No. 263010-20-4

6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid

Cat. No.: B1500523
CAS No.: 263010-20-4
M. Wt: 165.15 g/mol
InChI Key: BWKKYVRIRONERV-UHFFFAOYSA-N
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Description

6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid is a heterocyclic organic compound characterized by a fused pyrrole and furan ring system

Synthetic Routes and Reaction Conditions:

  • Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron(III) chloride. The reaction is typically carried out in water under mild conditions, yielding good to excellent results.

  • Industrial Production Methods: Large-scale synthesis may involve optimized versions of the Paal-Knorr synthesis, ensuring cost-effectiveness and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the compound.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Various electrophiles and nucleophiles, depending on the specific reaction.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or amines.

  • Substitution: Various substituted pyrroles or furans.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex heterocyclic structures. Biology: Medicine: Research is ongoing to explore its use in drug design and development, given its unique structural properties. Industry: The compound's properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • Furo[2,3-b]pyrrole-5-carboxylic acid: Lacks the methyl group present in 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid.

  • 6-Methyl-2H-furo[3,2-b]pyrrole-5-carboxylic acid: Similar structure but with a different position of the methyl group.

Properties

IUPAC Name

6-methylfuro[2,3-b]pyrrole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c1-9-6(8(10)11)4-5-2-3-12-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKKYVRIRONERV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1OC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665288
Record name 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263010-20-4
Record name 6-Methyl-6H-furo[2,3-b]pyrrole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90665288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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